molecular formula C14H26N2O4 B1344616 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine CAS No. 416852-69-2

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Cat. No. B1344616
M. Wt: 286.37 g/mol
InChI Key: VOUMNMSUVOACEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is a versatile chemical compound used in cutting-edge scientific research. It is an intermediate in the production of IKK inhibitors, ERK inhibitors, p38 MAP kinase inhibitors, and serotonin receptor antagonists .


Synthesis Analysis

The synthesis of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine involves the reaction of N,O-Dimethylhydroxylamine hydrochloride with N-BOC-piperidine-4-carboxylic acid . It can also be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .


Molecular Structure Analysis

The molecular formula of 1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is C14H26N2O4 . It has a molecular weight of 286.367 and an exact mass of 286.189270 .


Chemical Reactions Analysis

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine is an important intermediate in the production of various inhibitors and antagonists . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .


Physical And Chemical Properties Analysis

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine has a density of 1.1±0.1 g/cm3, a boiling point of 360.2±34.0 °C at 760 mmHg, and a flash point of 171.6±25.7 °C . Its LogP value is 1.29, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Characterization for Heterocyclic Building Blocks

A study by Matulevičiūtė et al. (2021) introduced the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids in their N-Boc protected ester form. These compounds serve as both achiral and chiral building blocks. The synthesis involves converting piperidine-4-carboxylic acids to β-keto esters, followed by a series of reactions to produce the target compounds. This research illustrates the potential of N-Boc-piperidinyl derivatives in synthesizing complex molecular structures useful in medicinal chemistry and drug design (Matulevičiūtė et al., 2021).

Intermediate for Pharmaceutical Synthesis

Wei et al. (2010) studied the synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate in the synthesis of vandetanib, a cancer treatment drug. This work demonstrates the relevance of N-Boc-protected piperidine derivatives in the pharmaceutical industry, showcasing a method that yields a significant intermediate with a high total yield. This methodological approach underscores the versatility of N-Boc-piperidinyl derivatives in synthesizing intermediates for complex pharmaceuticals (Wei et al., 2010).

Catalytic Reactions and Molecular Design

Research by Millet and Baudoin (2015) on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines highlights the application of N-Boc-protected piperidine derivatives in catalytic reactions. The study showcases a methodology for synthesizing 3-arylpiperidines, crucial scaffolds in drug development. This innovative approach emphasizes the role of N-Boc-piperidinyl derivatives in facilitating direct functionalization of piperidines, a critical step in creating bioactive molecules (Millet & Baudoin, 2015).

Enantioselective Synthesis

The kinetic resolution of 2-aryl-4-methylenepiperidines using n-BuLi with sparteine, as detailed by Choi et al. (2022), showcases the enantioselective synthesis of functionalized chiral piperidine fragments. This research highlights the use of N-Boc-piperidine derivatives in achieving high enantiomeric ratios, crucial for developing pharmaceuticals. The study provides insights into the stereoselective manipulation of piperidine derivatives for creating compounds with specific optical activities, illustrating the importance of N-Boc-piperidinyl derivatives in asymmetric synthesis (Choi et al., 2022).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, one should remove to fresh air .

properties

IUPAC Name

tert-butyl 4-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)10-12(17)15(4)19-5/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMNMSUVOACEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine

Synthesis routes and methods

Procedure details

N-methoxymethanamine hydrochloride (2.61 g, 26.7 mmol), N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (5.91 g, 30.8 mmol), 1H-benzo[d][1,2,3]triazol-1-ol hydrate (4.72 g, 30.8 mmol), and triethylamine (11.5 mL, 82.2 mmol) were added sequentially to a solution of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (5.00 g, 20.6 mmol) in methylene chloride (150 mL) at 0° C. Stirred at ambient temperature for 4 hours, and partitioned between ethyl acetate and 2N HCl. Washed the organic layer again with 2N HCl, twice with 2N NaOH, brine, dried, and concentrated to afford the title compound (5.93 g, 101% yield) as a clear colorless viscous oil.
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
101%

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